(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide
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Description
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Pharmacological Studies and Drug Development
Compounds similar to "(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide" are often studied for their pharmacological properties and potential therapeutic applications. For instance, fluorinated compounds have been examined for their role in receptor antagonism, such as the orexin 1 and 2 receptor antagonist studied for the treatment of insomnia (Renzulli et al., 2011). These studies typically focus on the disposition, metabolism, and elimination pathways of these compounds in the human body, providing essential insights for drug development.
Metabolism and Disposition Studies
The metabolism and disposition of pharmaceuticals are critical aspects of drug development and safety evaluation. Research in this area aims to understand how drugs are absorbed, distributed, metabolized, and excreted in the human body. For example, studies on the metabolism and disposition of GSK1322322, an antibiotic, in healthy humans using the Entero-Test for biliary sampling, shed light on the metabolic pathways and excretion patterns of new drugs (Mamaril-Fishman et al., 2014).
Neurological Research
Compounds with similar structural features are also investigated for their effects on neurological conditions and their potential as diagnostic tools. For instance, radiolabeled benzamides are used in scintigraphic detection of melanoma metastases, highlighting the versatility of these compounds in both therapeutic and diagnostic applications (Maffioli et al., 1994).
properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACWDOAAIWHTI-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide |
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